molecular formula C26H22ClN3O3S B2643098 N-(4-chlorophenyl)-2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide CAS No. 893786-43-1

N-(4-chlorophenyl)-2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B2643098
CAS No.: 893786-43-1
M. Wt: 491.99
InChI Key: QSAUWYWMYOIQOF-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide" features a spiro[indole-thiazolidine] core fused with a 3,5-dimethylphenyl substituent and an N-(4-chlorophenyl)acetamide side chain. Its structure integrates a bicyclic system (indole-thiazolidine) with a spiro junction at the indole C3 position, which confers conformational rigidity. The 3,5-dimethylphenyl group at the 3'-position and the 4-chlorophenyl acetamide moiety likely influence its electronic and steric properties, impacting solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-11-17(2)13-20(12-16)30-24(32)15-34-26(30)21-5-3-4-6-22(21)29(25(26)33)14-23(31)28-19-9-7-18(27)8-10-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAUWYWMYOIQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3’-(3,5-dimethylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole-thiazolidine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3’-(3,5-dimethylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction can produce amines or alcohols, and substitution reactions can generate a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3’-(3,5-dimethylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3’-(3,5-dimethylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Compound A : 2-(3'-(3,4-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide ()
    • Key Differences :
  • The 3,4-dimethylphenyl group (vs. 3,5-dimethylphenyl in the target compound) alters steric bulk and electronic distribution.
  • The 4-isopropylphenyl acetamide (vs. 4-chlorophenyl) introduces a hydrophobic isopropyl group instead of an electron-withdrawing chlorine atom.

    • Implications : The 3,5-dimethyl substitution may enhance π-π stacking interactions compared to 3,4-dimethyl, while the chloro substituent improves electrophilicity relative to isopropyl .
  • Compound B : N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide derivatives ()

    • Key Differences :
  • Lacks the spiro[indole-thiazolidine] core; instead, it has a simpler phenoxyacetamide backbone.
  • Bromo, iodo, or mixed halogen substituents (e.g., C18H17Br2NO4) vs. the target’s chloro group. Implications: The spiro system in the target compound may enhance metabolic stability compared to linear analogues, while halogen type affects solubility and bioavailability .

Spiro-Indole Derivatives with Heterocyclic Modifications

  • Compound C : 2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide ()
    • Key Differences :
  • Incorporates a benzo[d]thiazole-thioether group instead of the 3,5-dimethylphenyl ring.
  • Exhibits anti-inflammatory and antibacterial activity, suggesting the spiro-thiazolidine system is compatible with bioactive substituents.
  • Compound D: 3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one () Key Differences:
  • Replaces the thiazolidine ring with a pyrrolidinone and adds a naphthoyl group.
  • The dimethylamino group enhances basicity vs. the target’s chloro and methyl groups. Implications: Thiazolidine diones (as in the target) are more electron-deficient than pyrrolidinones, which could influence redox stability .

Crystallographic and Hydrogen-Bonding Comparisons

  • Compound E : 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide ()
    • Key Differences :
  • A linear acetamide without the spiro system.
  • Forms infinite chains via N–H⋯O and C–H⋯O hydrogen bonds.
    • Implications : The target’s spiro architecture likely disrupts such chain formation, reducing crystallinity but improving solubility .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Spiro[indole-thiazolidine] 3,5-Dimethylphenyl, 4-chlorophenyl N/A (Structural focus)
Compound A Spiro[indoline-thiazolidine] 3,4-Dimethylphenyl, 4-isopropyl N/A
Compound B Phenoxyacetamide Br, I, Cl substituents Radiotherapy sensitizers
Compound C Spiro[indoline-thiazolidine] Benzo[d]thiazole-thioether Anti-inflammatory, antibacterial
Compound E Linear acetamide 3,5-Dimethylphenyl, Cl Crystalline, hydrogen-bonded

Key Research Findings

  • Spiro Systems : The spiro[indole-thiazolidine] core in the target compound likely confers rigidity, reducing entropic penalties in binding compared to flexible analogues .
  • Hydrogen Bonding : Linear acetamides (e.g., Compound E) exhibit strong intermolecular interactions, whereas the spiro system may favor intramolecular H-bonding, altering solubility profiles .

Biological Activity

N-(4-chlorophenyl)-2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C21H20ClN5O3C_{21}H_{20}ClN_5O_3 with a molecular weight of approximately 425.87 g/mol. The presence of the chlorophenyl group and the dioxo-spiro-indole-thiazolidine moiety are key to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Tumor Growth : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer models .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors in treated cells .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent:

  • Cytokine Modulation : Studies have reported that treatment with this compound leads to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a potential role in managing inflammatory diseases .
  • Animal Models : In vivo experiments using murine models demonstrated significant reductions in inflammation markers following administration of the compound, indicating its therapeutic potential for conditions like rheumatoid arthritis .

Data Summary

Biological ActivityObservationsReferences
AnticancerCytotoxicity in breast and lung cancer cell lines
Apoptosis InductionActivation of caspase pathways
Anti-inflammatoryReduced cytokine levels (IL-6, TNF-alpha)
In vivo EfficacyDecreased inflammation markers in murine models

Case Study 1: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound revealed significant cytotoxic effects at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells after 48 hours of treatment.

Case Study 2: Inflammatory Response in Arthritis Models

In a murine model of collagen-induced arthritis, administration of the compound resulted in marked improvement in clinical scores and histological assessments. The treated group exhibited reduced joint swelling and lower levels of inflammatory markers compared to controls.

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